3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid
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Overview
Description
MLAF50 is a chemical compound known for its role as an inhibitor of the interaction between the REV1 UBM2 domain and ubiquitin. This interaction is crucial in the DNA damage response, making MLAF50 a valuable tool in scientific research, particularly in the fields of molecular biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MLAF50 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of MLAF50 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The compound is then formulated for research use, with strict quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
MLAF50 primarily undergoes substitution reactions, where functional groups on the molecule are replaced by other groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Common reagents used in reactions involving MLAF50 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium or platinum, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from reactions involving MLAF50 depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can alter the oxidation state of the molecule .
Scientific Research Applications
MLAF50 has a wide range of applications in scientific research:
Mechanism of Action
MLAF50 exerts its effects by inhibiting the interaction between the REV1 UBM2 domain and ubiquitin. This inhibition prevents the chromatin co-localization of REV1 with PCNA following DNA damage induction. By blocking this interaction, MLAF50 disrupts the DNA damage response pathway, which can have significant implications for cellular processes and disease treatment .
Comparison with Similar Compounds
Similar Compounds
MLAF51: Another inhibitor of the REV1 UBM2-ubiquitin interaction, but with different functional groups that may affect its potency and specificity.
MLAF52: Similar in structure to MLAF50 but targets a different domain of the REV1 protein.
MLAF53: A compound with a similar mechanism of action but used in different research applications
Uniqueness
MLAF50 is unique due to its specific inhibition of the REV1 UBM2-ubiquitin interaction, making it a valuable tool for studying the DNA damage response. Its high potency and specificity set it apart from other similar compounds, providing researchers with a powerful means to investigate protein interactions and cellular processes .
Properties
Molecular Formula |
C15H12I2O4 |
---|---|
Molecular Weight |
510.06 g/mol |
IUPAC Name |
3-[3-(4-hydroxyphenoxy)-2,4-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-1-9(2-8-13(19)20)14(17)15(12)21-11-5-3-10(18)4-6-11/h1,3-7,18H,2,8H2,(H,19,20) |
InChI Key |
RDLUIMMKEZXFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=CC(=C2I)CCC(=O)O)I |
Origin of Product |
United States |
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